

Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Nitrobenzonitrile** in a range of common organic solvents. The data presented is crucial for professionals in chemical research, process development, and pharmaceutical sciences, where **3-Nitrobenzonitrile** is a key intermediate. Understanding its solubility is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Quantitative Solubility Data

The solubility of **3-Nitrobenzonitrile** has been experimentally determined in twelve organic solvents across a temperature range of 278.15 K to 318.15 K. The mole fraction solubility (x) of **3-Nitrobenzonitrile** increases with temperature in all tested solvents, indicating that the dissolution process is endothermic.[1][2]

The solubility of **3-Nitrobenzonitrile** was found to be highest in acetone and lowest in cyclohexane across the studied temperature range.[1][2] The solvents can be ranked in descending order of their solvating power for **3-Nitrobenzonitrile** as follows: acetone > acetonitrile, ethyl acetate > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]

The following tables summarize the mole fraction solubility of **3-Nitrobenzonitrile** in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of **3-Nitrobenzonitrile** in Alcohols and Acetone

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol	2-Methyl-1-propanol	Acetone
278.15	0.0225	0.0178	0.0145	0.0118	0.0131	0.0102	0.0789
283.15	0.0283	0.0224	0.0183	0.0149	0.0165	0.0129	0.0991
288.15	0.0354	0.0280	0.0229	0.0187	0.0207	0.0162	0.1242
293.15	0.0441	0.0349	0.0286	0.0234	0.0259	0.0203	0.1548
298.15	0.0548	0.0435	0.0357	0.0292	0.0324	0.0254	0.1919
303.15	0.0679	0.0541	0.0445	0.0365	0.0405	0.0318	0.2368
308.15	0.0839	0.0671	0.0553	0.0454	0.0504	0.0396	0.2911
313.15	0.1033	0.0829	0.0685	0.0564	0.0626	0.0492	0.3562
318.15	0.1269	0.1021	0.0846	0.0699	0.0777	0.0610	0.4341

Table 2: Mole Fraction Solubility (x) of **3-Nitrobenzonitrile** in Other Organic Solvents

Temperatur e (K)	Acetonitrile	Acetic Acid	Ethyl Acetate	Toluene	Cyclohexane
278.15	0.0489	-	0.0353	0.0331	-
283.15	0.0615	-	0.0447	0.0418	0.0039
288.15	0.0772	-	0.0565	0.0528	0.0049
293.15	0.0964	0.0298	0.0714	0.0665	0.0061
298.15	0.1200	0.0374	0.0899	0.0835	0.0076
303.15	0.1488	0.0468	0.1132	0.1044	0.0095
308.15	0.1839	0.0585	0.1424	0.1299	0.0118
313.15	0.2265	0.0730	0.1786	0.1609	0.0147
318.15	0.2783	0.0909	0.2233	0.1985	0.0182

Note: Solubility in acetic acid was measured from 293.15 K and in cyclohexane from 283.15 K due to their melting points.[\[2\]](#)

Experimental Protocols

The quantitative solubility data presented in this guide was determined using the static equilibrium method, also known as the isothermal dissolution equilibrium method.[\[1\]](#)[\[3\]](#) This is a robust and widely accepted technique for measuring thermodynamic solubility. The general procedure is outlined below.

2.1 Materials and Equipment

- **3-Nitrobenzonitrile:** High purity, crystalline solid.
- Solvents: Analytical grade or higher purity.
- Jacketed Glass Vessel: To maintain a constant temperature.
- Thermostatic Bath: To circulate fluid through the jacketed vessel and control the temperature with high precision (e.g., ± 0.1 K).

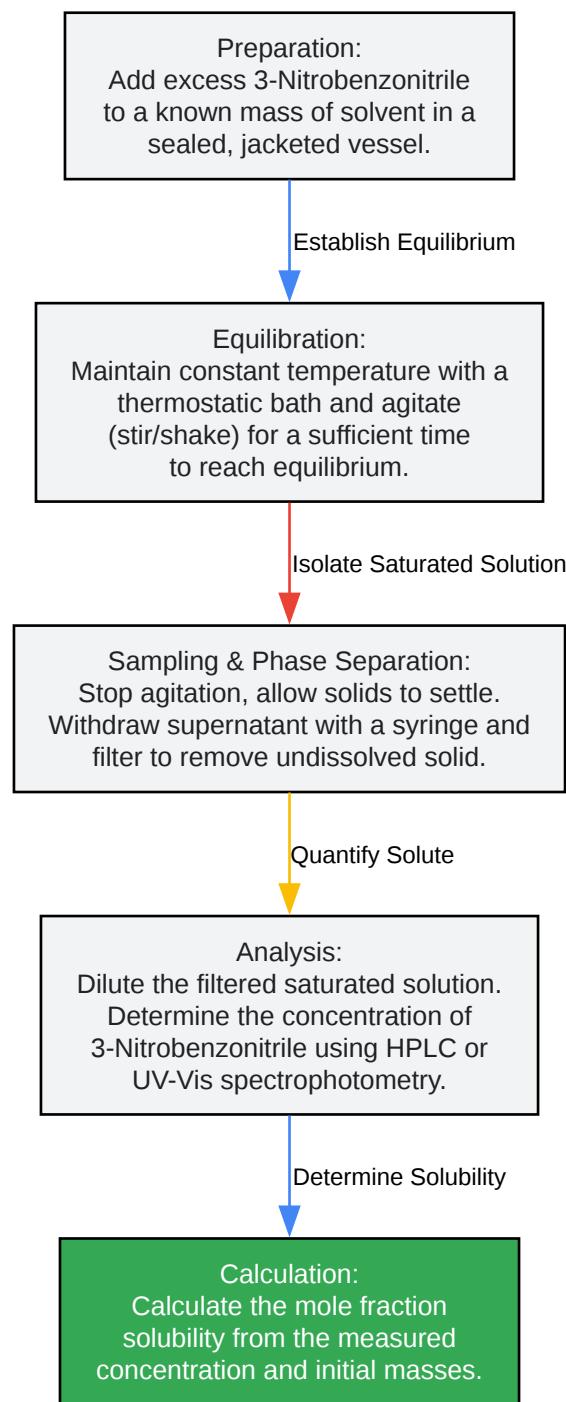
- Magnetic Stirrer or Orbital Shaker: To ensure thorough mixing and facilitate the equilibrium process.
- Analytical Balance: For accurate weighing of the solute and solvent.
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For quantitative analysis of the solute concentration in the saturated solution.
- Syringe Filters: To separate the undissolved solid from the saturated solution before analysis.

2.2 General Procedure

- Preparation: An excess amount of crystalline **3-Nitrobenzonitrile** is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.
- Equilibration: The mixture is continuously agitated using a magnetic stirrer or shaker at a constant, preset temperature controlled by the thermostatic bath. The system is allowed to equilibrate for a sufficient period (typically several hours to days) to ensure that the solution is saturated and in equilibrium with the solid phase. Preliminary studies are often conducted to determine the minimum time required to reach equilibrium.
- Sampling and Phase Separation: Once equilibrium is reached, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. The syringe is immediately fitted with a filter (typically 0.45 μm or smaller) to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
- Analysis: The clear, filtered saturated solution is then diluted with an appropriate solvent, and the concentration of **3-Nitrobenzonitrile** is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: The mole fraction solubility (x) is calculated from the measured concentration of **3-Nitrobenzonitrile** in the saturated solution and the known masses and molar masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **3-Nitrobenzonitrile** using the static equilibrium method.



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